2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
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Overview
Description
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow it to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Carboxymethyl)amino]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 3-[(Carboxymethyl)thio]alanine
- Carbocisteine
Uniqueness
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its carboxymethylthio group provides additional binding sites, enhancing its inhibitory effects on enzymes compared to similar compounds .
Properties
CAS No. |
114260-71-8 |
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Molecular Formula |
C9H7ClN2O4S2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
KYNSHYNNEHSCGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
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